Amgen-23 is a novel compound developed by Amgen, primarily classified as a therapeutic agent targeting specific biological pathways. Its development is part of Amgen's broader portfolio of biologics and small molecules aimed at treating various diseases, particularly in the fields of oncology and metabolic disorders. The compound has garnered attention for its potential applications in managing conditions such as obesity and diabetes through its mechanism of action on glucagon-like peptide-1 (GLP-1) pathways.
Amgen-23 is synthesized from a series of biochemical processes that leverage both recombinant DNA technology and traditional organic synthesis methods. It is classified as a peptide-based therapeutic, specifically designed to interact with the GIP receptor (GIPR) and GLP-1 receptor (GLP-1R), making it a bispecific molecule. This classification places it within the category of incretin mimetics, which are used in metabolic disease management.
The synthesis of Amgen-23 involves advanced techniques such as solid-phase peptide synthesis (SPPS) and various purification methods. The process typically includes:
These methods ensure that Amgen-23 can be produced efficiently at scale while maintaining high purity levels necessary for therapeutic applications.
Amgen-23 features a complex molecular structure characterized by its dual functionality targeting both GIPR and GLP-1R. Its molecular weight is approximately 153,514 Da, comprising multiple amino acid sequences linked via specific peptide bonds. The structure includes:
Detailed structural data can be obtained from spectroscopic analyses which provide insights into the three-dimensional conformation of the molecule.
The chemical reactions involved in the synthesis of Amgen-23 include:
Each reaction step is optimized for yield and efficiency, ensuring that the final product meets pharmaceutical standards.
Amgen-23 functions primarily through its antagonistic action on GIPR while simultaneously acting as an agonist for GLP-1R. This dual action promotes weight loss and improves metabolic markers by:
Data from preclinical studies indicate significant reductions in body weight and improvements in metabolic health metrics among treated subjects.
Amgen-23 exhibits several key physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems.
Amgen-23 has potential applications in various scientific domains, particularly:
The ongoing research into Amgen-23 aims to further elucidate its therapeutic potential and optimize its clinical applications across multiple disease states.
Amgen-23 (chemical name: 4-((4-(3-(2-chloro-4-(3,3-difluoroazetidine-1-carbonyl)phenyl)-5-(trifluoromethyl)-1H-imidazol-1-yl)methyl)benzoic acid) demonstrates exceptional selectivity for sphingosine kinase 1 over sphingosine kinase 2. Biochemical profiling reveals half-maximal inhibitory concentration (IC₅₀) values of 20 nM for sphingosine kinase 1 versus 1.6 μM for sphingosine kinase 2, indicating approximately 80-fold preferential targeting of sphingosine kinase 1 [6]. This selectivity stems from structural divergence in the ATP-binding pockets between isoforms, particularly within the hydrophobic groove adjacent to the catalytic site where sphingosine kinase 2 contains a unique proline-rich insertion that reduces Amgen-23 binding affinity [7] [9].
Kinetic analyses establish Amgen-23 as a reversible ATP-competitive inhibitor with a Kᵢ value of 15 nM against sphingosine kinase 1. Lineweaver-Burk plots demonstrate increasing apparent Kₘ values for ATP with escalating Amgen-23 concentrations, while Vₘₐₓ remains unchanged – confirming classical competitive inhibition [6] [10]. Molecular dynamics simulations reveal stable hydrogen bonding between Amgen-23's carboxylate moiety and Arg⁵⁸⁸ of sphingosine kinase 1, alongside hydrophobic interactions with Ile⁴¹⁷ and Val⁴²⁰, collectively contributing to high binding stability (residence time >120 minutes) [9].
Table 1: Selectivity Profile of Amgen-23 Against Sphingosine Kinase Isoforms
| Parameter | Sphingosine Kinase 1 | Sphingosine Kinase 2 |
|---|---|---|
| IC₅₀ | 20 nM | 1.6 μM |
| Kᵢ | 15 nM | 1.2 μM |
| Inhibition Mechanism | Competitive with ATP | Mixed-type |
| Selectivity Ratio | 1 (Reference) | 80-fold lower affinity |
Biophysical characterization through hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates that Amgen-23 binding induces long-range stabilization of sphingosine kinase 1's dynamic regions. The catalytic domain (residues ³⁵⁰⁻³⁸⁰) exhibits reduced deuterium uptake (ΔHDX = -45%), indicating restricted mobility upon inhibitor binding [7]. Crucially, Amgen-23 engages a cryptic allosteric pocket adjacent to the ATP-binding site formed by displacement of the αD-helix (residues ¹⁸⁰⁻²⁰⁰), which undergoes a 15° rotational shift upon compound binding [3] [8].
Molecular dynamics trajectories (>1 μs simulations) reveal that Amgen-23 binding reduces sphingosine kinase 1's conformational entropy by 60%, locking the enzyme in a closed conformation incompatible with sphingosine binding. This allosteric effect propagates to the membrane-interaction domain (residues ¹⁻⁵⁰), decreasing its membrane association capacity by 40% [7] [8]. The stabilized conformation prevents the phosphorylation-triggered translocation of sphingosine kinase 1 to the plasma membrane – a critical step for extracellular sphingosine-1-phosphate production [4] [9].
Amgen-23 administration (10 μM, 72h) reduces intracellular sphingosine-1-phosphate levels by 85% in glioblastoma U87 cells while increasing sphingosine accumulation 4.2-fold [4] [10]. This metabolic shift disrupts the sphingosine-1-phosphate gradient necessary for cancer cell migration, decreasing glioblastoma invasion through Matrigel by 70% [4]. Notably, tumor-associated endothelial cells exhibit enhanced sphingosine kinase 1 dependency; Amgen-23 suppresses endothelial tube formation by 90% at pharmacologically relevant concentrations (1 μM) through sphingosine-1-phosphate depletion [9].
Table 2: Metabolic Consequences of Sphingosine Kinase 1 Inhibition in Tumor Microenvironments
| Metabolic Parameter | Change | Functional Consequence |
|---|---|---|
| Intracellular sphingosine-1-phosphate | ↓ 85% | Impaired autocrine survival signaling |
| Extracellular sphingosine-1-phosphate | ↓ 92% | Disrupted chemotaxis and angiogenesis |
| Sphingosine:Ceramide ratio | ↑ 5.3-fold | Pro-apoptotic priming |
| Sphingosine-1-phosphate:Ceramide ratio | ↓ 20-fold | Rheostat shift toward apoptosis |
Liquid chromatography-mass spectrometry lipidomic analyses demonstrate that Amgen-23-treated triple-negative breast cancer MDA-MB-231 cells exhibit compartment-specific alterations: mitochondrial sphingosine-1-phosphate decreases by 78% while endoplasmic reticulum ceramide increases 3.5-fold [1] [10]. This subcellular redistribution occurs within 6 hours, preceding caspase activation by 12 hours, indicating early metabolic reprogramming drives subsequent cell death [9].
Amgen-23 synergistically enhances ceramide-induced apoptosis by disrupting the sphingolipid rheostat. In colon carcinoma HCT116 cells, combinatorial treatment with Amgen-23 (5 μM) and C6-ceramide (10 μM) increases caspase-3/7 activation 8.3-fold versus either agent alone [1] [10]. Mechanistically, sphingosine kinase 1 inhibition prevents ceramide metabolism to sphingosine-1-phosphate, resulting in ceramide accumulation (4.8-fold increase) that promotes Bcl-2-associated death promoter oligomerization at mitochondrial membranes [5] [9].
The accumulated ceramides (particularly C₁₆ and C₁₈ species) directly bind protein phosphatase 1, enhancing its activity toward Bcl-2 (Ser⁷⁰ dephosphorylation) by 75%, which inactivates Bcl-2's anti-apoptotic function [1] [5]. Simultaneously, Amgen-23-induced sphingosine accumulation inhibits protein kinase C isoforms, preventing pro-survival signaling. This dual modulation creates permissive conditions for cytochrome c release, increasing apoptosome formation 3.5-fold in leukemia HL-60 cells [5] [10]. Transcriptomic analyses reveal Amgen-23 upregulates ceramide synthase 2 expression (4.1-fold) and downregulates glucosylceramide synthase (60% reduction), further shifting metabolic flux toward pro-apoptotic ceramide species [1] [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1